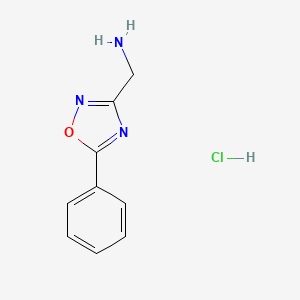

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Description

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 3-position. The oxadiazole ring contributes to its metabolic stability and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry. The hydrochloride salt enhances solubility, facilitating its use in biological applications .

Properties

IUPAC Name |

(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLJMKMPSWLBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and interacting with biological targets, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Modifications on the Oxadiazole Ring

Key Findings :

Substituents on the Phenyl Ring

Key Findings :

Modifications to the Amine Group

Key Findings :

Pharmacological Activity

Biological Activity

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a synthetic compound derived from the oxadiazole family, which has garnered attention due to its potential biological activities. This article delves into its biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.

The chemical formula for this compound is CHClNO. It features a five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to its unique reactivity and biological interactions.

Research indicates that compounds containing the oxadiazole moiety can interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : Oxadiazole derivatives have been shown to inhibit certain enzymes crucial for cancer cell proliferation.

- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. In vivo studies have shown a reduction in inflammation markers in animal models treated with this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

Cell Line Studies : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). The results indicated IC values in the micromolar range, demonstrating significant cytotoxicity.

Cell Line IC (µM) MCF-7 0.65 U-937 2.41 - Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. Western blot analysis showed increased levels of cleaved caspase-3 and p53 in treated cells, indicating activation of apoptotic pathways .

Case Studies

A notable study published in MDPI highlighted the synthesis of various oxadiazole derivatives and their biological evaluations. Among these derivatives, those structurally similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of precursor amides or nitriles under controlled conditions. For example, a nitrile oxide intermediate can react with a phenyl-substituted precursor to form the oxadiazole ring. Optimization includes varying reaction temperature (60–100°C), reaction time (6–24 hours), and solvent systems (e.g., ethanol or DMF). Monitoring via TLC or HPLC ensures intermediate formation. Final hydrochloride salt formation is achieved using HCl gas or aqueous HCl in anhydrous conditions. Yield improvement often requires iterative adjustments to stoichiometry and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the oxadiazole ring and phenyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNO·HCl).

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages.

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- Melting Point : Consistency with literature values ensures crystallinity and salt formation .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent contamination.

- First Aid : For skin contact, rinse immediately with water for 15 minutes. Eye exposure requires irrigation with saline. Seek medical attention if irritation persists.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound?

- Methodological Answer : Purification difficulties often arise from polar byproducts. Strategies include:

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).

- Recrystallization : Optimize solvent mixtures (e.g., ethanol-water) to enhance crystal yield.

- Ion-Exchange Resins : Separate hydrochloride salts from neutral impurities.

- Centrifugal Partition Chromatography (CPC) : Effective for scaling up without silica adsorption losses .

Q. What mechanistic insights guide the study of this compound’s biological activity?

- Methodological Answer : Oxadiazoles are known to modulate cellular pathways via hydrogen bonding or π-π interactions. For this compound:

- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based assays.

- Molecular Docking : Compare binding affinities with known inhibitors (e.g., AutoDock Vina).

- SAR Studies : Modify the phenyl or methanamine groups to assess activity trends.

- Cellular Uptake : Use fluorescent analogs or radiolabeling to track intracellular distribution .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

- Methodological Answer :

- Cross-Validation : Re-analyze samples using orthogonal techniques (e.g., FT-IR + NMR).

- Batch Consistency : Check synthetic reproducibility across multiple batches.

- Theoretical Reassessment : Re-examine proposed mechanisms using density functional theory (DFT) or molecular dynamics simulations.

- Peer Review : Collaborate with independent labs to verify findings .

Q. What methodologies are used to assess the compound’s stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor decomposition via HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound over time.

- Long-Term Storage : Assess stability at -20°C, 4°C, and room temperature for 6–12 months.

- Mass Balance : Identify degradation products using LC-MS/MS .

Q. How can researchers design experiments to evaluate its pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vitro Models : Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability.

- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration.

- In Vivo PK : Administer to rodents intravenously/orally; collect blood samples at timed intervals. Analyze plasma concentrations via LC-MS.

- Toxicokinetics : Correlate dose levels with organ-specific exposure in repeat-dose studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.